
Sildenafil citrate
Descripción general
Descripción
El citrato de sildenafilo es un inhibidor potente, selectivo y reversible de la fosfodiesterasa tipo 5 (PDE5). Es ampliamente conocido por su uso en el tratamiento de la disfunción eréctil y la hipertensión arterial pulmonar . El compuesto funciona mejorando los efectos del óxido nítrico, que relaja los músculos del pene y aumenta el flujo sanguíneo, facilitando una erección durante la estimulación sexual .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del citrato de sildenafilo implica varios pasos clave:
Clorosulfonación: El paso inicial involucra la clorosulfonación de 5-(2-etoxifenil)-1-metil-3-n-propil-1,6-dihidro-7H-pirazolo[4,3-d]pirimidin-7-ona utilizando ácido clorosulfónico.
Reacción de Sulfonamida: El cloruro de sulfonilo resultante se hace reaccionar luego con N-metil piperazina para formar sildenafilo.
Salificación y Refinación: Finalmente, el sildenafilo se convierte en citrato de sildenafilo al tratarlo con ácido cítrico monohidratado para mejorar su solubilidad y biodisponibilidad.
Métodos de Producción Industrial: La producción industrial del citrato de sildenafilo típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para monitorear las reacciones químicas y garantizar que el producto final cumpla con los estándares farmacéuticos .
Tipos de Reacciones:
Oxidación: El citrato de sildenafilo puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el grupo sulfonilo.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitro, convirtiéndolo en una amina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas y alcoholes se emplean comúnmente.
Productos Principales Formados:
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Varios análogos de sildenafilo sustituidos.
Aplicaciones Científicas De Investigación
El citrato de sildenafilo tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El citrato de sildenafilo ejerce sus efectos inhibiendo la fosfodiesterasa tipo 5 (PDE5), una enzima responsable de la degradación del monofosfato cíclico de guanosina (GMPc). Al bloquear la PDE5, el citrato de sildenafilo aumenta los niveles de GMPc, lo que lleva a la relajación del músculo liso y al aumento del flujo sanguíneo en el pene y los pulmones . Este mecanismo requiere excitación sexual para ser efectivo, ya que depende de la liberación de óxido nítrico durante la estimulación sexual .
Compuestos Similares:
Tadalafilo: Otro inhibidor de la PDE5 utilizado para la disfunción eréctil y la hipertensión arterial pulmonar.
Vardenafilo: Similar al citrato de sildenafilo, utilizado para la disfunción eréctil.
Avanafilo: Un inhibidor de la PDE5 más nuevo con un inicio de acción más rápido.
Singularidad del Citrato de Sildenafilo: El citrato de sildenafilo es único debido a su perfil de seguridad bien establecido, datos clínicos extensos y uso generalizado. Fue el primer medicamento oral aprobado para la disfunción eréctil y se ha estudiado ampliamente por sus propiedades farmacocinéticas y farmacodinámicas .
Comparación Con Compuestos Similares
Tadalafil: Another PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil citrate, used for erectile dysfunction.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
Uniqueness of this compound: this compound is unique due to its well-established safety profile, extensive clinical data, and widespread use. It was the first oral medication approved for erectile dysfunction and has been extensively studied for its pharmacokinetic and pharmacodynamic properties .
Actividad Biológica
Sildenafil citrate, commonly known as Viagra, is primarily recognized for its role in treating erectile dysfunction (ED). However, its biological activity extends beyond this indication, encompassing various physiological mechanisms and therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, antimicrobial properties, potential effects on neurodegenerative diseases, and safety profiles.
This compound acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, which leads to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. This mechanism is crucial for its efficacy in treating ED.
Key Mechanisms:
- Inhibition of PDE5 : Sildenafil exhibits approximately 4,000-fold selectivity for PDE5 over PDE3, which is significant since PDE3 is involved in cardiac contractility .
- cGMP Modulation : Elevated cGMP levels enhance blood flow and promote relaxation of smooth muscle tissues .
Antimicrobial Activity
Recent studies have highlighted sildenafil's potential antimicrobial properties. Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Pseudomonas aeruginosa | 3.12 mg/mL | 3.12 - 25 mg/mL |
Staphylococcus aureus | 6.25 mg/mL | 12.5 mg/mL |
Sildenafil inhibited biofilm formation effectively at concentrations as low as 3.12 mg/mL, demonstrating a reduction in biofilm density and viability . The study utilized atomic force microscopy to confirm these findings, showing significant surface disruption of bacterial colonies.
Neuroprotective Potential
Emerging research suggests that sildenafil may have neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. A study conducted by the Cleveland Clinic indicated that sildenafil users had a 69% reduced risk of developing Alzheimer's compared to non-users over six years . This effect is hypothesized to be linked to the modulation of cGMP pathways, which are involved in neuronal signaling and protection against oxidative stress.
Clinical Efficacy in Erectile Dysfunction
Numerous clinical trials have established sildenafil's efficacy in improving erectile function across diverse populations. A systematic review indicated that sildenafil significantly enhances the success rate of sexual intercourse attempts compared to placebo:
Outcome Measure | Sildenafil Group (%) | Placebo Group (%) | Difference (WMD) |
---|---|---|---|
Successful intercourse attempts | 57 | 21 | 33.7 |
At least one successful attempt | 83 | 45 | - |
Long-term studies have shown sustained efficacy with over 95% patient satisfaction reported after extended use .
Safety Profile and Adverse Effects
The safety profile of sildenafil is generally favorable, with most adverse events being mild to moderate. Common side effects include:
- Headache
- Dyspepsia
- Flushing
- Rhinitis
In long-term studies involving thousands of participants, serious adverse events were rare and typically not attributed directly to sildenafil use . Notably, cardiovascular events were minimal among patients taking antihypertensive medications concurrently with sildenafil.
Análisis De Reacciones Químicas
Reactions of Sildenafil
Sildenafil's primary mechanism of action involves inhibiting phosphodiesterase 5 (PDE5), which protects cyclic guanosine monophosphate (cGMP) from degradation . The metabolism of sildenafil is primarily facilitated by the CYP3A4 hepatic microsomal isoenzymes, and to a minor extent, via the CYP2C9 hepatic isoenzymes . The predominant circulating metabolite results from the N-demethylation of sildenafil, possessing a phosphodiesterase selectivity similar to the parent sildenafil molecule and an in vitro potency for PDE5 that is approximately 50% that of the parent drug . Plasma concentrations of the metabolite are about 40% of those recorded for sildenafil, accounting for about 20% of sildenafil’s pharmacologic effects . This primary N-desmethyl metabolite of sildenafil also undergoes further metabolism, with a terminal half-life of about 4 hours .
Sildenafil can form cocrystals with co-former molecules such as aspirin (acetylsalicylic acid), fumaric acid, and benzoic acid .
FT-IR Spectrum Analysis of Sildenafil Cocrystals
Reaction number 1-7 | Reaction number 20-25 | Reaction number 41-46 | Reaction number 56-61 | |
---|---|---|---|---|
Sildenafil | Sildenafil | Sildenafil | Sildenafil | |
Secondary amides (N-H stretching) | 3337 | 3337 | 3337 | 3337 |
C–H stretching | 2960 | 2960 | 2960 | 2960 |
C=C aromatic | 1585 | 1585 | 1587 | 1585 |
C–N stretching | 1323 | 1323 | 1323 | 1325 |
SO2 symmetric | 1191 | 1191 | 1193 | 1191 |
ASA | ||||
O–H stretching (carboxylic) | 3081 | 3071 | - | - |
C=O stretching | 1758 | 1758 | - | - |
C–O acid stretching | 1308 | 1307 | - | - |
C–H bending | 1190 | 1190 | - | - |
FMA | ||||
C–H stretching | - | - | 3081 | - |
C=O | - | - | 1628 | - |
COO– symmetric | - | - | - | - |
C–H bending | - | - | 1275 | - |
BZA | ||||
Aromatic C–H stretching | - | - | - | 3332 |
O–H stretching (carboxylic) | - | - | - | 2958 |
C=O stretching | - | - | - | 1586 |
Aromatic C=C stretching | - | - | - | 1324 |
C–O–H bending | - | - | - | 1192 |
C–O stretching | - | - | - | 3071 |
*Sil=Sildenafil, Co=Co-former
Sildenafil Citrate Formation
This compound is formed through the combination of citric acid and sildenafil .
This compound is designated chemically as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1Hpyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .
this compound is a white to off-white crystalline powder with a solubility of 3.5 mg/mL in water and a molecular weight of 666.7 .
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-83-2 (Parent) | |
Record name | Sildenafil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046076 | |
Record name | Sildenafil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171599-83-0 | |
Record name | Sildenafil citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171599-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sildenafil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 171599-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sildenafil citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sildenafil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILDENAFIL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.